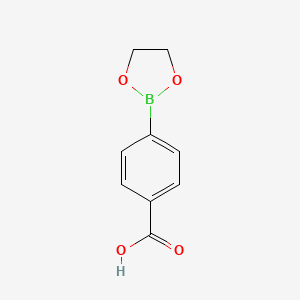

4-(1,3,2-Dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTTYLXWQXZQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625384 | |

| Record name | 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276694-12-3 | |

| Record name | 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4,4,5,5 Tetramethyl 1,3,2 Dioxaborolan 2 Yl Benzoic Acid and Its Derivatives

Direct Borylation Strategies for Benzoic Acid Precursors

Direct C-H borylation represents an ideal synthetic route in terms of atom economy, avoiding the need for pre-functionalized starting materials like aryl halides. rsc.org However, the direct borylation of benzoic acid presents a significant regioselectivity challenge. The carboxylic acid group typically acts as an ortho-directing group in many C–H activation manifolds, leading to borylation adjacent to the carboxylate. semanticscholar.org

Strategies to overcome this challenge often rely on catalyst systems where regioselectivity is governed by steric hindrance rather than coordination to a directing group. rsc.org Iridium-based catalysts, for example, are known to favor borylation at the most sterically accessible C-H bond, which, in the case of benzoic acid, would be the positions meta to the carboxyl group. Achieving para-selectivity remains a formidable challenge and is an active area of research. While direct C-H functionalization of benzoic acids is well-developed for other transformations like amidation, para-selective direct borylation is not yet a commonly established method. sci-hub.se

Alternative direct approaches, such as photocatalytic decarboxylative borylation or deoxygenative borylation, transform the carboxylic acid group itself and are therefore not suitable for synthesizing the target molecule while retaining the essential carboxyl functionality. nih.govnih.gov

Functional Group Interconversion Routes to Introduce the Boronate Moiety

Functional group interconversion provides a reliable pathway to the desired product by modifying a pre-existing functional group on the benzoic acid scaffold. A common strategy involves the conversion of different boronic acid derivatives into the more stable and versatile pinacol (B44631) ester.

For instance, an aryltrifluoroborate salt can serve as a stable, crystalline intermediate that is readily converted to various boronic esters. A general protocol for this interconversion has been developed, where the trifluoroborate is subjected to solvolysis with pinacol in the presence of an activating agent like trimethylsilyl (B98337) chloride. researchgate.netacs.org This method allows for the late-stage introduction of the pinacol boronate, which is advantageous for complex, multi-step syntheses. researchgate.net This interconversion is highly efficient and compatible with a wide range of functional groups, making it a valuable tool for accessing the target compound from other organoboron precursors.

The process can be summarized as follows:

Synthesis of a precursor like potassium (4-carboxyphenyl)trifluoroborate.

Conversion of the trifluoroborate to the pinacol boronate ester via reaction with pinacol.

This route offers an alternative to the more common cross-coupling methods and provides flexibility in the choice of boron-containing starting materials.

Synthesis of Substituted 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoic Acid Analogs

The synthesis of substituted analogs of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is crucial for developing libraries of compounds for applications in drug discovery and materials science. nih.govnih.gov These analogs are typically prepared using palladium-catalyzed borylation reactions on appropriately substituted 4-halobenzoic acid precursors. The robust nature of these catalytic systems allows for the presence of a wide array of additional functional groups on the aromatic ring.

The general approach involves the Miyaura borylation of a substituted 4-halobenzoic acid with bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is tolerant of both electron-donating and electron-withdrawing substituents, enabling the synthesis of a diverse range of derivatives.

Table 1: Synthesis of Substituted Analogs via Palladium-Catalyzed Borylation

| Starting Material | Substituent(s) | Typical Catalyst System | Product | Ref |

|---|---|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | 2-Fluoro | PdCl₂(dppf), KOAc | 2-Fluoro-4-(pinacolboronato)benzoic acid | nih.gov |

| 4-Bromo-3-methylbenzoic acid | 3-Methyl | Pd(OAc)₂ / SPhos, K₃PO₄ | 3-Methyl-4-(pinacolboronato)benzoic acid | nih.gov |

| 3-Chloro-4-iodobenzoic acid | 3-Chloro | PdCl₂(dppf), KOAc | 3-Chloro-4-(pinacolboronato)benzoic acid | beilstein-journals.org |

| 4-Bromo-2-(trifluoromethyl)benzoic acid | 2-Trifluoromethyl | Pd(OAc)₂ / SPhos, K₃PO₄ | 2-(Trifluoromethyl)-4-(pinacolboronato)benzoic acid | nih.gov |

This methodology provides a reliable and modular route to various analogs, where complexity is built into the readily available substituted halobenzoic acid starting materials.

Catalytic Approaches in the Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid and its Precursors

The most prevalent and efficient method for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is the palladium-catalyzed Miyaura borylation. beilstein-journals.org This reaction involves the cross-coupling of a 4-halobenzoic acid (where the halide is typically I, Br, or Cl) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). beilstein-journals.orgnih.gov

The reaction displays excellent functional group compatibility, and the carboxyl group of the benzoic acid substrate is well-tolerated. nih.gov A variety of palladium catalysts and ligands have been developed to optimize this transformation, allowing for high yields even with less reactive aryl chlorides. nih.govrsc.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos often providing superior results for challenging substrates. nih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Borylation of 4-Halobenzoic Acids

| Substrate | Boron Reagent | Catalyst / Ligand | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 4-Iodobenzoic acid | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | High | beilstein-journals.org |

| 4-Bromobenzoic acid | B₂pin₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | >90% | nih.gov |

| 4-Chlorobenzoic acid | B₂pin₂ | Pd(OAc)₂ / Gorlos-Phos | K₃PO₄ | Dioxane | ~85% | rsc.org |

| 4-Bromobenzoic acid | HBpin | PdCl₂(CH₃CN)₂ / SPhos | Et₃N | Toluene | >95% | nih.gov |

This method's reliability, scalability, and broad substrate scope have made it the industrial standard for producing arylboronic esters. beilstein-journals.orgrsc.org

Copper catalysis has emerged as an attractive alternative to palladium-based systems due to the lower cost and toxicity of copper. mdpi.com In the context of borylation, copper-catalyzed methods have been developed that show significant promise. While many recent advancements focus on decarboxylative borylation, where the carboxylic acid itself is converted into a boronate ester, these are not directly applicable for the synthesis of the target compound. princeton.eduacs.orgprinceton.eduelsevierpure.com

However, copper catalysts are also effective in mediating the borylation of aryl halides, a transformation directly relevant to the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid from 4-halobenzoic acid precursors. mdpi.com These reactions typically involve a copper(I) salt, a suitable ligand (such as an N-heterocyclic carbene or a phosphine), a base, and a diboron (B99234) reagent. mdpi.com The development of copper-catalyzed borylation of aryl halides offers a more sustainable approach to synthesizing arylboronates, including the title compound. rsc.org Research in this area continues to expand the scope and efficiency of these transformations, positioning copper catalysis as a viable and complementary strategy to established palladium systems. mdpi.com

Mechanistic Insights into Reactions Involving 4 4,4,5,5 Tetramethyl 1,3,2 Dioxaborolan 2 Yl Benzoic Acid

Reaction Pathways in Boronic Acid-Mediated Cross-Coupling Processes

The boronic acid functionality is a cornerstone of modern carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Mechanisms of Suzuki-Miyaura Cross-Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoic Acid

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and proceeds through a catalytic cycle involving a palladium catalyst. chem-station.com The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orguni-kiel.de

The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species. uni-kiel.de The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. wur.nl

The subsequent and crucial step is transmetalation , where the organic group from the boronic acid derivative is transferred to the palladium(II) complex. rsc.org In the case of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the aryl group is transferred from the boron atom to the palladium center. The presence of a base is critical for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex. rsc.orgalfa-chemistry.com While it was once believed that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, recent studies have shown that boronic esters can undergo transmetalation directly. youtube.com

The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. rsc.orguni-kiel.de

A general representation of the Suzuki-Miyaura catalytic cycle is shown below:

| Step | Description |

| Oxidative Addition | A Pd(0) catalyst reacts with an organohalide (R'-X) to form a Pd(II) complex. |

| Transmetalation | The organic group from the boronic acid derivative (Ar-B(OR)2) is transferred to the Pd(II) complex, displacing the halide. A base is typically required to facilitate this step. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the C-C bond of the product (Ar-R') and regenerating the Pd(0) catalyst. |

Role of the Pinacol (B44631) Ester Protecting Group in Stability and Reactivity

The use of a pinacol ester as a protecting group for the boronic acid offers several advantages. Boronic acids themselves can be prone to side reactions such as protodeboronation (loss of the boron group) and the formation of trimeric anhydrides known as boroxines. The pinacol ester enhances the stability of the boronic acid, making the compound easier to handle, purify, and store. researchgate.net

The steric bulk of the pinacol group contributes to the stability of the boronic ester by sterically hindering pathways for decomposition. youtube.com While this increased stability might be expected to decrease reactivity, pinacol boronic esters are sufficiently reactive to participate directly in the Suzuki-Miyaura coupling. youtube.com Kinetic and computational studies have revealed that boronic esters can transmetalate without prior hydrolysis. youtube.com The precise mechanism of transmetalation for boronic esters is an area of active research, but it is understood that the Lewis acidity of the boron atom and the electronic properties of the diol backbone play a significant role. youtube.com

The stability of the pinacol ester is pH-dependent, with hydrolysis being more favorable under acidic or strongly basic conditions. researchgate.net However, under the typically basic conditions of the Suzuki-Miyaura reaction, the pinacol ester of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is generally stable enough to participate effectively in the cross-coupling reaction.

Mechanistic Aspects of Carboxylic Acid Functionalization

The carboxylic acid moiety of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid allows for a variety of functionalization reactions, including esterification and acylation.

Esterification Reactions Involving the Carboxylic Acid Moiety

Esterification of the carboxylic acid group of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.org

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or water present in the reaction mixture, to yield the final ester product and regenerate the acid catalyst. byjus.com

To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. tcu.edu

Acylation Reactions Utilizing 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoic Acid

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be used as an acylating agent to form amides through reaction with amines. Direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common methods for activating the carboxylic acid for amidation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com The general mechanism with these reagents involves:

Activation of the carboxylic acid: The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.com

Nucleophilic attack by the amine: The amine then attacks the carbonyl group of the O-acylisourea intermediate.

Formation of the amide: The tetrahedral intermediate collapses to form the amide bond and a urea (B33335) byproduct. chemistrysteps.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by reacting it with a reagent like thionyl chloride. The resulting acyl chloride is a potent electrophile that readily reacts with amines to form amides.

| Reagent | Description of Mechanism |

| DCC/EDC | The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine to form the amide. chemistrysteps.com |

| Thionyl Chloride | The carboxylic acid is converted to a highly reactive acyl chloride, which is then readily acylated by an amine. |

Conversion of Benzoic Acid to Phenolic Derivatives

The conversion of a benzoic acid to a phenol (B47542) is a challenging transformation that typically involves multi-step sequences or harsh conditions. Direct, non-decarboxylative conversion is not a common reaction.

One potential, though indirect, route could involve a Baeyer-Villiger oxidation. chem-station.com This reaction typically oxidizes ketones to esters and aldehydes to carboxylic acids. However, under certain conditions, benzaldehydes can be converted to phenols via the formation of a formate (B1220265) ester intermediate, which is then hydrolyzed. chem-station.com This is known as the Dakin reaction, which specifically applies to ortho- or para-hydroxybenzaldehydes. wikipedia.org To apply this to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the carboxylic acid would first need to be reduced to an aldehyde. Subsequently, a hydroxyl group would need to be introduced at the ortho or para position relative to the aldehyde for a Dakin-type reaction to proceed efficiently.

Decarboxylative hydroxylation presents another possible, though transformative, pathway. Recent research has shown that benzoic acids can be converted to phenols via a copper-catalyzed decarboxylative C-O bond formation. nih.gov This process, however, results in the loss of the carboxyl group.

A multi-step classical approach to convert benzoic acid to phenol involves:

Decarboxylation of benzoic acid to benzene (B151609).

Nitration of benzene to nitrobenzene (B124822).

Reduction of nitrobenzene to aniline (B41778).

Diazotization of aniline to a diazonium salt.

Hydrolysis of the diazonium salt to phenol. uniurb.it

This classical pathway is lengthy and would not preserve the boronic ester functionality of the starting material under the varied reaction conditions.

Intramolecular and Intermolecular Interactions Influencing Compound Reactivity and Selectivity

Detailed experimental studies, such as single-crystal X-ray diffraction, specifically for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are not widely available in published literature. However, a comprehensive understanding of its probable interactions can be constructed from the well-established chemistry of its constituent functional groups—the carboxylic acid and the pinacol boronic ester—and analysis of closely related structures.

Intermolecular Hydrogen Bonding and Dimerization

The most significant intermolecular interaction governing the structure and properties of this compound is the hydrogen bonding facilitated by the carboxylic acid moiety. Carboxylic acids have a strong propensity to form highly stable, hydrogen-bonded centrosymmetric dimers in the solid state. This interaction involves the hydroxyl proton of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic eight-membered ring motif (R₂²(8) graph set notation).

This dimerization significantly impacts the compound's physical properties, such as its high melting point (typically in the range of 228-232 °C) and its solubility characteristics. In the context of reactivity, the formation of this stable dimer can influence the rate of reactions. Before the carboxylic acid or the boronic ester can participate in a reaction in solution, energy must be expended to break these strong intermolecular hydrogen bonds. This can affect the kinetics of processes like the Suzuki-Miyaura coupling, where the boronic ester must interact with a palladium catalyst and a base. The local concentration of the reactive monomeric species at any given time is dependent on the equilibrium between the dimer and the monomer.

Influence of the Dioxaborolane Ring

The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (pinacol) group exerts considerable steric influence. In the solid state, this group dictates the crystal packing arrangement, influencing how the hydrogen-bonded dimers orient themselves relative to one another. The methyl groups of the pinacol ester can participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal lattice.

Potential Intramolecular Interactions

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the dioxaborolane ring is an important consideration. Computational modeling and studies of analogous ortho-substituted boronic acids often explore such possibilities. However, in the para-substituted arrangement of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the significant distance and geometric constraints between the carboxylic acid group and the boronate ester group make a direct intramolecular hydrogen bond highly improbable. The molecule is more likely to adopt a conformation that minimizes steric strain, with the primary hydrogen bonding interactions occurring intermolecularly.

The electronic interplay between the electron-withdrawing carboxylic acid group and the boronic ester group, transmitted through the phenyl ring, is a more subtle intramolecular effect. This electronic communication can influence the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon attached to it, which in turn affects the efficiency of the transmetalation step in cross-coupling reactions.

The following table summarizes the key interactions and their potential influence on the compound's behavior.

| Interaction Type | Locus | Nature | Influence on Reactivity and Selectivity |

| Intermolecular | Carboxylic Acid Groups | Strong O-H···O Hydrogen Bonding | Forms stable dimers, affecting solubility and reaction kinetics by influencing the concentration of the reactive monomer. |

| Intermolecular | Pinacol & Phenyl Groups | Weak van der Waals / C-H···π forces | Governs crystal packing and solid-state stability. |

| Intramolecular | Phenyl Ring | Electronic Effects | The -COOH group influences the electronic properties of the boronate ester, modulating the Lewis acidity of the boron atom and affecting the transmetalation rate. |

| Steric Effects | Pinacol Group | Steric Hindrance | Protects the boronic acid from degradation but can also sterically hinder the approach of catalytic species to the boron atom, influencing reaction rates. |

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Molecular Architectures

The dual reactivity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid allows for its participation in a wide array of chemical transformations, making it an invaluable tool for synthetic chemists. The boronic acid pinacol (B44631) ester moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds. Simultaneously, the carboxylic acid group can undergo a variety of reactions, such as amidation and esterification, to introduce further functional diversity.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a frequently employed reagent in this context for the synthesis of biaryl and heterobiaryl structures. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

In a typical Suzuki-Miyaura coupling, the boronic acid ester of the compound reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond between the two aromatic rings. The versatility of this reaction allows for the coupling of a wide range of substrates, leading to the synthesis of a diverse library of substituted biaryls and heterobiaryls. For instance, researchers have utilized this compound to synthesize complex biaryl cores for the development of novel P2Y14 receptor antagonists. acs.org

The general scheme for the synthesis of a biaryl carboxylic acid using this building block is depicted below:

A general reaction scheme for the Suzuki-Miyaura coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with an aryl halide.

A general reaction scheme for the Suzuki-Miyaura coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with an aryl halide.A variety of aryl and heteroaryl halides can be used in this reaction, leading to a wide array of biaryl and heterobiaryl carboxylic acids. The reaction conditions are typically mild and tolerant of a broad range of functional groups, making this a highly practical and widely adopted synthetic strategy.

Beyond the synthesis of biaryl scaffolds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid serves as a versatile starting material for the preparation of a multitude of functionalized aromatic and heteroaromatic compounds. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and alcohols, either before or after the Suzuki-Miyaura coupling reaction. This sequential functionalization allows for the introduction of diverse chemical handles and the construction of complex molecular architectures.

For example, the carboxylic acid can be coupled with various amines to form a library of benzamide (B126) derivatives. These derivatives can then undergo Suzuki-Miyaura coupling to attach different aryl or heteroaryl groups, resulting in a diverse set of functionalized aromatic compounds. This strategy is particularly valuable in medicinal chemistry for the rapid synthesis of compound libraries for drug discovery programs. researchgate.net

| Reactant 1 | Reactant 2 | Product | Application |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Aryl Halide | Biaryl Carboxylic Acid | Pharmaceutical Intermediate |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Heteroaryl Halide | Heterobiaryl Carboxylic Acid | Agrochemical Synthesis |

| Amide derivative of the compound | Aryl Halide | Functionalized Biaryl Amide | Materials Science |

Application in Polymer Chemistry and Advanced Materials Development

The unique structural features of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid also make it a valuable monomer in the synthesis of advanced polymers and materials. The rigid aromatic core and the reactive functional groups allow for its incorporation into various polymer backbones, leading to materials with enhanced thermal stability, mechanical strength, and specific functionalities. chemimpex.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. Boronic acid-derived monomers are foundational in the synthesis of COFs, and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, with its dual functionality, is an important linker for creating these advanced materials.

The design of COFs relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. When using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or its derivatives as ligands in COF synthesis, several key design principles are considered:

Linkage Chemistry: The boronic acid ester group readily undergoes condensation reactions with diols or polyols to form boronate ester linkages, which are a common type of connection in COFs. tcichemicals.com These reactions are often reversible, which allows for the "self-healing" of defects during the crystallization process, leading to highly ordered materials.

Functionality: The carboxylic acid group can be used to introduce functionality into the COF pores. It can be left as a free acid, which can impart acidity and act as a proton conductor, or it can be pre-functionalized to introduce other chemical groups that can tailor the properties of the COF for specific applications, such as gas storage, catalysis, or sensing.

The synthesis of COFs using 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid-derived linkers typically involves solvothermal or ionothermal methods. In a typical synthesis, the boronic acid-containing monomer is reacted with a multitopic linker containing hydroxyl groups, such as a catechol or a triphenylene-based polyol, in a high-boiling point solvent system. The reaction mixture is heated in a sealed vessel for several days to promote the formation of a crystalline COF.

Recent advanced synthetic strategies focus on improving the crystallinity, morphology, and scalability of COF synthesis. These include:

Microwave-assisted synthesis: This method can significantly reduce the reaction time from days to hours or even minutes, while often improving the crystallinity of the resulting COF.

Mechanochemical synthesis: This solvent-free or low-solvent method involves the grinding of the monomers together, which can be a more environmentally friendly and scalable approach to COF synthesis.

Interfacial synthesis: This technique allows for the growth of thin, crystalline COF films at the interface of two immiscible liquids, which is particularly useful for the fabrication of COF-based membranes and electronic devices.

The resulting boronate ester-based COFs have shown promise in a variety of applications, including as anode materials for potassium-ion batteries, where the porous structure and conjugated π-systems facilitate efficient ion storage. acs.orgnih.gov

| COF Synthesis Strategy | Advantages |

| Solvothermal Synthesis | Good control over crystallinity |

| Microwave-assisted Synthesis | Rapid reaction times |

| Mechanochemical Synthesis | Environmentally friendly, scalable |

| Interfacial Synthesis | Formation of thin films |

Integration into Covalent Organic Frameworks (COFs)

Post-Synthetic Modification and Functionalization of COFs Incorporating this Ligand

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with tunable structures and functionalities. While COFs can be constructed from building blocks already containing the desired functional groups, post-synthetic modification (PSM) offers a powerful and versatile strategy to introduce functionalities after the framework has been assembled. nih.govacs.orgnih.gov This approach can overcome issues of functional group incompatibility during the initial synthesis and allows for the precise installation of a wider variety of moieties. nih.govbrieflands.com

A key PSM strategy relevant to incorporating functionalities akin to 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. mdpi.com In this method, a COF is first synthesized using a building block containing a reactive handle, such as a bromine atom. This pre-functionalized COF, while maintaining its crystalline and porous nature, can then be subjected to a palladium-catalyzed cross-coupling reaction with a boronic acid or its ester derivative.

For instance, a novel boronic acid-functionalized magnetic porphyrin-based COF was developed for the selective enrichment of nucleosides. mdpi.com In this work, a brominated porphyrin-based COF was first grown in situ on Fe3O4-NH2 nanospheres. Subsequently, a post-synthetic modification was carried out using a Suzuki-Miyaura cross-coupling reaction to introduce the boronic acid groups onto the COF backbone. mdpi.com This method highlights a mild and feasible route to fabricate boronic acid-functionalized COFs, enabling applications in selective capture and analysis of biomolecules. mdpi.com This PSM approach ensures that the delicate boronic acid functionality is introduced under conditions that preserve the integrity of the parent framework. nih.gov

Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs)

The dual functionality of 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid and its deprotected form, 4-carboxyphenylboronic acid, makes it a highly attractive linker for the construction of both Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs), including COFs. beilstein-journals.orgnih.govwpi.edunih.gov In MOF synthesis, the carboxylate group coordinates with metal ions or clusters to form the framework, while the boronic acid group can be either a secondary building unit or a functional site within the pores. brieflands.comnih.govsemanticscholar.orgresearchgate.netresearchgate.net

The design and synthesis of MOFs have garnered significant interest due to their diverse architectures and potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net Benzoic acid derivatives are commonly employed as organic linkers in MOF synthesis due to their ability to form stable secondary building units (SBUs) and contribute to high thermal stability. brieflands.comresearchgate.net The incorporation of a boronic acid moiety introduces a site for further functionalization or for specific interactions with guest molecules.

Several studies have demonstrated the use of boronic acid-containing benzoic acid derivatives in MOF synthesis. For example, boronic acid-functionalized zirconium-based MOFs, such as B-UiO-66, have been synthesized using 4-carboxyphenylboronic acid as a coordination modulator, resulting in materials with enhanced adsorptive properties for dyes. A dual-ligand strategy has also been employed to create boronic acid-decorated porphyrin-based MOFs for the specific enrichment of cis-diol containing nucleosides. nih.gov

| MOF Designation | Metal Center | Boronic Acid Ligand/Modulator | Key Finding/Application |

| MG@MIL-100-B | Fe | 5-Boronobenzene-1,3-dicarboxylic acid | High affinity for cis-diol containing biomolecules (catecholamines). rsc.org |

| B-UiO-66 | Zr | 4-Carboxyphenylboronic acid | Effective for the complete adsorptive removal of alizarin (B75676) dye. acs.org |

| Fe3O4@PD@BA-Zr-MOF | Zr | 1,4-Phenylenebisboronic acid (with TCPP) | Selective enrichment of cis-diol containing nucleosides. nih.gov |

In the context of POFs, particularly boronate ester and boroxine-linked COFs, boronic acids are fundamental building blocks. beilstein-journals.orgresearchgate.net The reversible nature of boronic acid condensation reactions facilitates the error-correction processes necessary for the formation of highly crystalline frameworks. While bifunctional linkers like 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid can be used to construct the primary framework, monofunctional boronic acids have also been utilized to modify and control the properties of 3D COFs, leading to improved order and porosity.

Development of Functional Probes and Sensors

The inherent ability of the boronic acid group to interact with diols has been extensively exploited in the development of functional probes and sensors for a variety of analytes.

The design of fluorescent probes based on boronic acids hinges on the Lewis acidic nature of the boron atom. Boronic acids can reversibly bind with 1,2- or 1,3-diols to form cyclic esters, a reaction that significantly alters the electronic environment of the boron center. When a fluorophore is covalently linked to the boronic acid moiety, this binding event can modulate its photophysical properties, leading to a detectable change in fluorescence.

The synthesis of these probes involves coupling a molecule containing a boronic acid or its ester, such as 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid, with a suitable fluorophore. The choice of fluorophore and the linking chemistry are crucial for achieving high sensitivity and selectivity. Various fluorescence-based sensing mechanisms can be employed, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.gov For example, a probe can be designed to be non-fluorescent in its unbound state due to PET quenching. Upon binding to a diol-containing analyte, the PET process is inhibited, and fluorescence is "turned on".

Boronic acid-based functional probes have been developed to detect a wide range of biologically and environmentally significant analytes. The sensing mechanism is tailored to the specific target. rsc.org

For reactive oxygen species (ROS) , such as hydrogen peroxide (H2O2) and peroxynitrite (ONOO−), the detection mechanism relies on the chemoselective oxidation of the boronic acid to a phenol (B47542). This irreversible transformation causes a dramatic change in the electronic properties of the attached fluorophore, resulting in a robust fluorescence response. nih.gov

For metal ions , the boronic acid can act as a recognition site in conjunction with another chelating group on the probe. The binding of a metal ion to this pre-organized site can restrict intramolecular rotations or alter electronic pathways, leading to a change in fluorescence emission. Probes have been designed for various metal ions, including Fe3+ and Cu2+. rsc.org

The versatility of boronic acid chemistry allows for the detection of numerous other analytes, including catecholamines and other pollutants containing cis-diol functionalities. rsc.org

| Target Analyte | Sensing Mechanism | Example |

| Reactive Oxygen Species (H2O2, ONOO−) | Oxidation of boronic acid to phenol, modulating fluorophore emission. | A probe where the C-B bond is cleaved by the ROS, leading to a change in fluorescence. |

| Metal Ions (Fe3+, Cu2+) | Chelation involving the boronic acid and other donor atoms, affecting the fluorophore's electronic state. rsc.org | A sensor where metal binding induces a change in the ICT character of the probe. |

| Catecholamines (e.g., dopamine) | Reversible covalent binding of the cis-diol group of the catecholamine to the boronic acid. rsc.org | Formation of a cyclic boronate ester leading to a fluorescence turn-on or ratiometric response. |

Contributions to Drug Discovery and Chemical Biology

The unique chemical properties of the boronic acid group have made it a valuable component in the design of therapeutic agents and chemical probes for studying biological systems.

In drug discovery, the replacement of a carboxylic acid with a boronic acid is a common bioisosteric substitution strategy. Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of many proteases. This interaction can lead to potent and specific enzyme inhibition.

The design of boron-containing analogues of existing drugs or bioactive molecules allows for detailed studies of molecular interactions. By replacing a key functional group with a boronic acid or its ester, researchers can probe the role of that group in binding to a biological target. semanticscholar.org For example, in a study aimed at developing potential pan-RAR inverse agonists, analogues of the BMS 493 compound were synthesized where the carboxylic acid group was replaced by a boronic ester. semanticscholar.org It was predicted that the introduction of the boron atom could lead to interactions with the target protein not only through hydrogen bonds but also through covalent bonds, thereby altering the biological activity. semanticscholar.org Such studies are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

Structure-Reactivity Relationships in Boronic Acid-Mediated Enzyme Inhibitory Mechanisms

The inhibitory potency of boronic acid derivatives is fundamentally linked to their molecular structure. The relationship between a compound's structure and its inhibitory activity is crucial for the rational design of potent and selective enzyme inhibitors. This is particularly true for boronic acid transition state inhibitors (BATSIs), where the central boron atom and its various substituents play distinct roles in the mechanism of enzyme inhibition.

The core mechanism involves the boronic acid's Lewis acid character. The boron atom, being electron-deficient, acts as a potent electrophile that mimics the carbonyl carbon of a substrate, such as the amide bond in a peptide or the carbonyl in a β-lactam ring. nih.govasm.org This allows a nucleophilic residue in the enzyme's active site, typically a serine or threonine, to attack the boron atom. mdpi.comnih.gov This attack results in the formation of a stable, covalent, yet reversible, tetrahedral boronate adduct. mdpi.comnih.gov This adduct closely resembles the high-energy tetrahedral transition state of the normal enzymatic reaction, effectively blocking the enzyme's catalytic cycle. nih.govasm.org

The effectiveness of this inhibition is highly dependent on several structural factors:

The Boronic Acid Moiety: The B(OH)₂ group is the pharmacophore responsible for the covalent interaction. Its ability to accept a pair of electrons from the catalytic serine is paramount. nih.gov The acidity (pKa) of the boronic acid is a key parameter, as it influences the equilibrium between the neutral trigonal form and the catalytically competent anionic tetrahedral form at physiological pH. mdpi.com Generally, electron-withdrawing substituents on the aryl ring lower the pKa, which can enhance binding affinity, although the relationship is not always linear and can be influenced by other factors within the active site. researchgate.netmdpi.com

R1 Side Chain: In the context of β-lactamase inhibitors, the R1 side chain is analogous to the acyl-amino side chain of penicillins and cephalosporins. nih.gov Strategic modifications to this group are critical for achieving high affinity and selectivity. By designing R1 groups that mimic the side chains of known β-lactam substrates (e.g., thiopheneacetyl for cephalothin), inhibitors can achieve specific and potent interactions with the target enzyme. nih.govnih.gov The addition of an appropriate R1 group can dramatically increase inhibitory potency. For instance, a reference boronic acid compound lacking R1 or R2 side chains has a 50% inhibitory concentration (IC₅₀) of ≥150 µM against SHV-1 and KPC-2 β-lactamases. However, the simple addition of a thiophene (B33073) ring at the R1 position improves the IC₅₀ to approximately 50 µM for SHV-1 and a significantly more potent ~3 µM for KPC-2. nih.gov

R2 Side Chain: The R2 group can be designed to mimic other regions of the natural substrate, such as the thiazolidine (B150603) or dihydrothiazine rings of β-lactams. nih.gov Variations in this position, including substituted aryl or triazole groups, further modulate the inhibitor's affinity and interaction with the enzyme's active site. nih.govresearchgate.net Research has shown that the most active BATSIs often contain a carboxy- or hydroxy-substituted aryl group at the R2 position, which can form crucial hydrogen bonds within the active site. researchgate.net

Backbone Modifications: The amide group in the inhibitor's backbone can be replaced with bioisosteres like sulfonamides, ureas, or thioureas to alter the molecule's geometric and electronic properties. nih.govresearchgate.net These changes can lead to different hydrogen bonding patterns and conformational preferences within the active site, sometimes resulting in a surprising and distinct structure-activity relationship. nih.gov For example, replacing a canonical carboxamide with a sulfonamide in certain boronic acid inhibitors resulted in significantly improved potency for smaller analogs against AmpC β-lactamase, with Kᵢ values as low as 25 nM. nih.gov

The following interactive table summarizes the impact of structural modifications on the inhibitory activity of a series of BATSIs against KPC-2 β-lactamase, demonstrating the principles of structure-reactivity relationships.

Data adapted from Rojas, L. J., et al. (2016). Antimicrobial Agents and Chemotherapy, 60(3), 1749-1759. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "4-(1,3,2-Dioxaborolan-2-yl)benzoic acid," DFT calculations can elucidate its molecular geometry, conformational preferences, and electronic properties with a high degree of accuracy.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For "4-(1,3,2-Dioxaborolan-2-yl)benzoic acid," this involves finding the most stable arrangement of its atoms in three-dimensional space. The process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis, a subsequent step, explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The relative energies of these conformers are calculated to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how it might interact with other molecules.

Below is an illustrative table of optimized geometrical parameters for a benzoic acid derivative, calculated using a DFT method like B3LYP with a 6-311++G(2d,p) basis set. vjst.vnvjst.vn

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |

| C-O (carboxyl) | 1.22 (C=O), 1.35 (C-O) | ~120 | ~180 |

| C-B | ~1.56 | - | - |

| B-O | ~1.37 | ~112 (in ring) | - |

Note: The data in this table is representative and intended for illustrative purposes.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations provide a detailed picture of the electron distribution within "4-(1,3,2-Dioxaborolan-2-yl)benzoic acid." Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. vjst.vn

For "4-(1,3,2-Dioxaborolan-2-yl)benzoic acid," the HOMO is expected to be localized primarily on the electron-rich benzoic acid moiety, while the LUMO may be distributed over the dioxaborolane ring and the carboxylic acid group.

An illustrative table of electronic properties for a benzoic acid derivative is provided below.

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.0 to 2.0 |

Note: The data in this table is representative and intended for illustrative purposes.

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predictions help in the assignment of experimental NMR spectra.

An illustrative table of predicted vibrational frequencies for key functional groups is shown below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| B-O (Dioxaborolane) | Stretching | 1300 - 1400 |

Note: The data in this table is representative and intended for illustrative purposes and based on general values for these functional groups.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For "4-(1,3,2-Dioxaborolan-2-yl)benzoic acid," theoretical studies can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

By calculating the energies of these species, the activation energy of the reaction can be determined, providing insights into the reaction kinetics. This is particularly useful for understanding reactions where this compound is a reactant, such as in Suzuki-Miyaura cross-coupling reactions. The calculations can help to understand the role of catalysts, solvents, and substituents on the reaction pathway and efficiency.

In Silico Studies of Molecular Recognition and Binding Interactions

In silico studies, particularly molecular docking, are employed to predict how a molecule like "4-(1,3,2-Dioxaborolan-2-yl)benzoic acid" might bind to a biological target, such as a protein. nih.gov These studies are fundamental in drug discovery and design.

The process involves computationally placing the molecule into the binding site of a receptor and calculating the binding affinity, which is a measure of the strength of the interaction. These calculations can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For "4-(1,3,2-Dioxaborolan-2-yl)benzoic acid," the carboxylic acid group and the dioxaborolane ring would be key features in determining its binding modes.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through ¹H, ¹³C, and ¹¹B NMR, a detailed picture of the atomic connectivity and chemical environment of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be assembled.

The ¹H NMR spectrum of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid provides valuable information about the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoic acid ring, the methyl protons of the pinacol (B44631) group, and the acidic proton of the carboxyl group.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carboxyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the boronate ester group due to the stronger electron-withdrawing nature of the carboxylic acid. The acidic proton of the carboxyl group usually appears as a broad singlet at a very low field, often above 10 ppm, and its chemical shift can be concentration-dependent. The twelve protons of the four methyl groups on the pinacol moiety give rise to a sharp, intense singlet, typically around 1.3 ppm, confirming the presence of the tetramethyl-1,3,2-dioxaborolane group.

Table 1: Typical ¹H NMR Chemical Shifts for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -COOH) | ~8.1 | Doublet |

| Aromatic (ortho to -B(pin)) | ~7.9 | Doublet |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, distinct signals are observed for the carboxyl carbon, the aromatic carbons, and the carbons of the pinacol group.

The carboxyl carbon is typically found at the downfield end of the spectrum, usually in the range of 165-180 ppm. wisc.edu The aromatic carbons will show four distinct signals for the 1,4-disubstituted ring. The carbon atom attached to the boron atom (ipso-carbon) is often broad due to quadrupolar relaxation of the attached boron nucleus. The carbon attached to the carboxyl group appears at a distinct chemical shift, as do the two sets of equivalent aromatic CH carbons. The quaternary carbons of the pinacol group resonate around 84 ppm, while the methyl carbons appear further upfield, typically around 25 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (-COOH) | 165-180 |

| Aromatic (C-COOH) | ~133 |

| Aromatic (CH) | 128-135 |

| Aromatic (C-B) | Broad, ~130 |

| Pinacol Quaternary (-C(CH₃)₂) | ~84 |

¹¹B NMR spectroscopy is a powerful tool specifically for probing the environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron center. For aryl boronate esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the boron atom is tricoordinate and part of a trigonal planar system. This environment typically results in a ¹¹B NMR signal in the range of +25 to +35 ppm. mdpi.comnih.gov This chemical shift confirms the presence of the sp²-hybridized boron atom within the dioxaborolane ring and indicates the absence of significant coordination from solvent molecules or other Lewis bases to the boron center, which would result in an upfield shift to a region characteristic of tetracoordinate boron. mdpi.comnih.govnsf.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid shows characteristic absorption bands for the carboxylic acid and the boronate ester moieties. A very broad O-H stretching band from the carboxylic acid dimer is expected in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxyl group will appear as a strong, sharp band around 1700-1680 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are also observable. The strong B-O stretching vibrations characteristic of the boronate ester are typically found in the 1300-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy provides complementary information. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. For instance, the ring breathing mode of the para-substituted benzene ring gives a characteristic band. researchgate.net The C=O stretch is also Raman active.

Table 3: Key Vibrational Frequencies for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1680 |

| Boronate Ester | B-O stretch | 1300-1400 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (molecular weight 248.09 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 248.

The fragmentation pattern would likely involve initial cleavages related to the functional groups. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH, 17 Da) to form an acylium ion, followed by the loss of carbon monoxide (CO, 28 Da). docbrown.info Therefore, fragments at m/z 231 ([M-OH]⁺) and m/z 203 ([M-OH-CO]⁺) might be observed. Fragmentation of the pinacol boronate ester group could also occur, leading to characteristic losses. For instance, cleavage of the entire pinacolboronyl group could lead to a fragment corresponding to the benzoic acid cation.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of molecules containing chromophores. In the case of 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid, the aromatic benzoic acid moiety constitutes the primary chromophore responsible for the absorption of UV radiation. The electronic transitions, primarily π → π* transitions within the benzene ring and n → π* transitions involving the carbonyl group of the carboxylic acid, govern the features of its UV-Vis spectrum.

Detailed Research Findings

While specific, in-depth research articles detailing the complete photophysical properties of 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid are not extensively available in the public domain, the spectroscopic behavior can be inferred from studies on closely related aromatic boronic esters and benzoic acid derivatives. The substitution of a boronic ester group at the para position of the benzoic acid can influence the electronic distribution within the aromatic ring, potentially leading to shifts in the absorption maxima (λmax) compared to unsubstituted benzoic acid.

Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) are often used to predict the electronic absorption spectra of such molecules. These computational methods can provide valuable insights into the energies of electronic transitions and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. For substituted phenylboronic acid pinacol esters, the absorption spectra are generally characterized by one or more strong absorption bands in the UV region. The exact position and intensity of these bands are sensitive to the nature of the substituents on the aromatic ring and the solvent used for the analysis.

For instance, studies on various benzoic acid derivatives show characteristic absorption peaks. The electronic spectra of these compounds are influenced by factors such as pH and solvent polarity, which can affect the ionization state of the carboxylic acid group and the stabilization of the ground and excited electronic states.

Due to the lack of specific experimental or publicly archived theoretical data for 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid, a representative data table cannot be populated with experimentally verified values for λmax and molar absorptivity (ε). However, a hypothetical data table based on typical values for similar aromatic carboxylic acids is presented below for illustrative purposes.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| Hexane | ~230 | ~10,000 - 15,000 | π → π |

| ~275 | ~1,000 - 2,000 | π → π | |

| Ethanol | ~235 | ~11,000 - 16,000 | π → π |

| ~280 | ~1,200 - 2,200 | π → π | |

| Water (pH 7) | ~240 | ~12,000 - 17,000 | π → π |

| ~285 | ~1,500 - 2,500 | π → π |

Note: The data in this table is hypothetical and serves as an illustration of the expected UV-Vis absorption properties for a compound of this type. Actual experimental values may vary.

Further experimental and computational research is required to definitively determine and report the precise UV-Vis spectroscopic characteristics of 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of arylboronic acids and their esters is a cornerstone of modern organic chemistry, primarily due to their role in metal-catalyzed cross-coupling reactions. nih.gov However, traditional methods often rely on stoichiometric organometallic reagents and can have limitations. nih.gov Future research is actively pursuing more efficient, scalable, and environmentally benign synthetic routes.

One major trend is the move away from harsh reagents and toward more sustainable practices. For instance, microbial synthesis pathways are being explored as a green alternative for producing precursors like 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks, which could potentially be adapted for boronated derivatives. nih.gov These biocatalytic methods operate under mild conditions and avoid the use of toxic catalysts. nih.gov Additionally, novel one-pot synthesis methods are being developed for related heterocyclic compounds, which minimize waste and simplify procedures by avoiding the need for harsh dehydrating agents like POCl₃. nih.gov The focus is on creating streamlined processes that are both high-yielding and environmentally responsible.

Exploration of New Catalytic Roles and Functional Material Applications

While renowned for its role in Suzuki-Miyaura cross-coupling, the future of 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid involves exploring its intrinsic properties for new catalytic functions and advanced materials. Boronic acids are recognized for their Lewis acidic character, which can be harnessed for catalysis in reactions beyond C-C bond formation, such as direct amide bond formation. github.comthieme-connect.de

In materials science, this compound is a valuable component in the creation of functional polymers and dyes where precise molecular structure is critical. chemimpex.com Its incorporation into polymers can enhance properties like thermal stability and mechanical strength. chemimpex.com Researchers are investigating its use in creating advanced materials for various applications, from pharmaceuticals to agrochemicals. chemimpex.com The dual functionality of the molecule makes it an ideal candidate for creating cross-linked networks and sophisticated supramolecular structures.

Integration with Advanced Flow Chemistry and High-Throughput Synthesis Techniques

To overcome the limitations of traditional batch processing, flow chemistry is emerging as a powerful tool for the synthesis of boronic acids. nih.govorganic-chemistry.org Continuous-flow systems offer superior control over reaction parameters such as temperature and mixing, enabling the safe use of highly reactive intermediates like organolithiums. researchgate.net This technology allows for rapid, scalable, and often higher-yielding syntheses. organic-chemistry.orgresearchgate.net

Key advantages of flow chemistry for boronic acid synthesis include:

Rapid Reaction Times: Syntheses can be achieved in seconds. organic-chemistry.orgacs.org

High Throughput: Enables production on a multigram scale, reaching throughputs of 60 g/h. organic-chemistry.org

Enhanced Safety: Better management of exothermic reactions and unstable intermediates. researchgate.net

Scalability: Processes can be scaled from discovery to kilogram-scale production without significant redevelopment. researchgate.net

This approach is particularly beneficial for bromine-lithium exchange reactions, where side reactions common in batch processes can be effectively suppressed. nih.gov The integration of flow chemistry facilitates not only efficiency but also the exploration of novel chemical space through high-throughput experimentation.

| Parameter | Flow Chemistry Approach | Traditional Batch Approach |

|---|---|---|

| Reaction Time | < 1 second to minutes organic-chemistry.orgresearchgate.net | Hours to days |

| Temperature Control | Precise and homogeneous organic-chemistry.org | Difficult to control, hotspots |

| Scalability | Readily scalable researchgate.net | Often requires re-optimization |

| Safety | Improved handling of reactive intermediates researchgate.net | Higher risks with unstable reagents |

Computational Design and Machine Learning Approaches for Rational Molecular Engineering

The integration of computational chemistry and machine learning (ML) is revolutionizing molecular design. arxiv.orgforesight.org These tools offer the potential to move beyond trial-and-error synthesis to a more predictive and rational approach. For boronic acid derivatives, computational methods are used to design molecules with specific properties and to understand their interactions with biological targets. nih.govbiorxiv.org

Virtual screening and molecular docking, for example, have been used to design β-amido boronic acids as potential inhibitors for the SARS-CoV-2 Mpro protease. nih.govsemanticscholar.org Machine learning models are being developed to predict the catalytic activity and reactivity of boron-based Lewis acids. arxiv.org By using chemically meaningful descriptors, these models can achieve high accuracy and provide insights into the structure-property relationships that govern molecular function. arxiv.org This synergy between computational prediction and experimental validation accelerates the discovery of new molecules with desired functionalities. arxiv.org

| Technique | Application in Boronic Acid Research | Key Outcome |

|---|---|---|

| Virtual Screening | Designing β-amido boronic acids as SARS-CoV-2 Mpro inhibitors. nih.gov | Identification of promising drug candidates. nih.gov |

| Molecular Docking | Investigating binding modes of boronic acid derivatives in enzyme active sites. mdpi.com | Understanding inhibitor-protein interactions. biorxiv.org |

| Machine Learning Models | Predicting the yield of reactions catalyzed by boronic acids. github.com | Rational design of new catalysts and reaction conditions. arxiv.org |

| Density Functional Theory (DFT) | Characterizing the binding energy of boronic acid inhibitors. biorxiv.org | Quantifying ligand-protein binding affinity. biorxiv.org |

Strategies for Multi-functionalization and Complex Supramolecular Assembly

The bifunctional nature of 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid makes it an exemplary platform for creating multi-functional molecules and intricate supramolecular structures. The carboxylic acid and boronic acid ester groups can be independently modified, allowing for the programmed assembly of complex architectures.

Future research will focus on leveraging these orthogonal functional handles to build sophisticated systems such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembled monolayers. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a property that is central to applications in sensing, self-healing materials, and drug delivery. By strategically placing other functional groups on the phenyl ring, researchers can introduce additional properties, such as fluorescence, redox activity, or specific binding capabilities, leading to materials with highly tailored functions. The ability to combine the robust bond-forming capabilities of the boronic acid with the versatile chemistry of the carboxylic acid opens up a vast design space for the next generation of smart materials and molecular devices.

Q & A

Q. Q1. What is the standard synthetic route for preparing 4-(1,3,2-Dioxaborolan-2-yl)benzoic acid, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides with pinacol boronic esters. A two-step procedure is common: (1) coupling of 4-bromobenzoic acid with bis(pinacolato)diboron under inert atmosphere, and (2) purification via column chromatography (silica gel, ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC or GC analysis, with recrystallization from ethanol/water mixtures to remove residual catalysts or unreacted boronic esters .

Q. Key Data :

| Parameter | Value/Procedure | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, dppp ligand | |

| Solvent | THF or DMF | |

| Yield | 75–87% (reported in Ni-catalyzed carboxylation) |

Advanced Reaction Mechanisms

Q. Q2. How does the dioxaborolane ring influence reactivity in cross-coupling reactions?

The pinacol boronate group stabilizes the boron center, enhancing transmetallation efficiency in Suzuki-Miyaura reactions. The electron-withdrawing benzoic acid moiety moderates boronate electrophilicity, reducing protodeboronation side reactions. Computational studies (DFT) suggest that the planar dioxaborolane ring facilitates π-orbital overlap with palladium during the catalytic cycle .

Structural Characterization

Q. Q3. What analytical methods are critical for confirming the structure of this compound?

- NMR : ¹H NMR (C₆D₆) shows peaks for the dioxaborolane methyl groups at δ 1.16 (s, 12H) and aromatic protons at δ 7.19–8.15. ¹¹B NMR confirms boron incorporation (δ ~30 ppm) .

- Mass Spectrometry : HRMS (ESI+) matches the molecular ion [M+H]⁺ at m/z 248.08 (C₁₃H₁₇BO₄) .

- X-ray Crystallography : SHELX refinement (e.g., SHELXL-2018) resolves bond lengths (B–O: ~1.36 Å) and confirms coplanarity of the boronate and benzoic acid groups .

Handling Data Contradictions

Q. Q4. How to resolve discrepancies between elemental analysis and spectroscopic data?

If elemental analysis (C/H/N) conflicts with NMR/HRMS, consider:

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., protodeboronated benzoic acid).

- Moisture Sensitivity : Boronates hydrolyze to boronic acids; ensure anhydrous handling and Karl Fischer titration for water content .

Crystallographic Challenges

Q. Q5. What strategies improve X-ray diffraction data quality for this compound?

- Crystal Growth : Slow evaporation from DMSO/MeOH yields single crystals.

- Refinement : Use SHELXL for high-resolution data (twinned crystals require TWIN/BASF commands). Hydrogen bonding (O–H···O) between benzoic acid groups aids lattice stabilization .

Reaction Optimization

Q. Q6. How to maximize yield in Ni-catalyzed carboxylation reactions?

- Catalyst System : 10 mol% Ni(OAc)₂·4H₂O with dppp ligand in THF.

- Additives : 50 mol% formic acid and Ac₂O suppress boronate hydrolysis.

- Temperature : 25°C avoids decarboxylation .

Computational Modeling

Q. Q7. How to predict solubility and reactivity using computational tools?

- LogP : Calculated as 2.1 (MarvinSketch), indicating moderate hydrophobicity.

- DFT : Simulate transition states for Suzuki coupling (e.g., Gaussian 16 with B3LYP/6-31G**) to optimize ligand selection .

Stability and Storage

Q. Q8. What conditions prevent decomposition during long-term storage?

- Store at 0–6°C under argon. Desiccate with molecular sieves.

- Monitor via periodic ¹H NMR; degradation manifests as new peaks at δ 6.8–7.2 (protodeboronation) .

Analytical Challenges

Q. Q9. How to detect trace impurities from synthetic byproducts?

- HPLC : C18 column (ACN/0.1% TFA in H₂O gradient) resolves boronic acid impurities (retention time ~5.2 min vs. 7.8 min for target).

- TLC : Rf = 0.3 (EtOAc/hexane 1:1) with UV/ceric ammonium molybdate staining .

Advanced Applications

Q. Q10. How is this compound utilized in charge-transfer dyads for optoelectronics?

As a boronate-functionalized building block, it anchors donor-acceptor systems (e.g., triphenylamine-cyanostilbene dyads). Transient absorption spectroscopy (fs-TAS) quantifies intramolecular charge transfer efficiency (~85% in THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.